11H-Benzo[a]fluoren-11-one
Overview
Description
11H-Benzo[a]fluoren-11-one and its derivatives are a class of organic compounds that have been the subject of various synthetic methodologies due to their interesting chemical properties and potential applications. These compounds are characterized by a tetracyclic structure that includes a fluorenone core with additional benzene rings fused to it.
Synthesis Analysis
Several synthetic routes have been developed to construct the benzo[b]fluoren-11-one framework. A one-pot synthesis involving a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes followed by ring-opening and dehydration has been reported, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another approach for synthesizing benzo[b]fluoren-11-ones involves a base-promoted, metal-free, open-flask process that proceeds via a tandem double-aldol condensation, allowing for the introduction of diverse substituents . Additionally, biradicals generated from benzoenyne-allenes have been utilized to synthesize 11H-benzo[b]fluoren-11-ols and related compounds through a sequence of cyclization and radical-radical coupling reactions .
Molecular Structure Analysis
The molecular structure of benzo[b]fluoren-11-one derivatives has been studied using X-ray crystallography. For example, the structure of 1,8-dimethylfluoren-9-one, a related compound, shows a nearly planar arrangement of the benzene rings with the carbonyl group slightly out of plane . This planarity is a common feature among fluorenone derivatives and influences their chemical behavior.
Chemical Reactions Analysis
Benzo[b]fluoren-11-ones undergo various chemical reactions that highlight their reactivity. For instance, Suzuki-Miyaura reactions have been performed on the bis(triflate) of 5,10-dihydroxy-11H-benzo[b]fluoren-11-one with excellent site-selectivity, leading to 5,10-diaryl derivatives . Furthermore, a three-component synthesis of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones has been achieved using a solid acid catalyst, demonstrating the versatility of these compounds in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]fluoren-11-ones are influenced by their molecular structure. The planarity of the molecule and the presence of the carbonyl group contribute to their photophysical properties. For example, the excited state intramolecular proton transfer (ESIPT) process has been studied in hydroxybenzofluorenone derivatives, revealing the impact of structural changes on their fluorescence behavior . Additionally, the synthesis of atropisomers of 1,2-bis[5-(11H-benzo[b]fluorenyl)]benzenes has shown that the orientation of the benzo[b]fluorenyl moieties can lead to different rotational barriers, affecting the compounds' stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways
11H-Benzo[a]fluoren-11-one has been used in the development of new synthetic pathways. For instance, biradicals from benzoenyne-allenes have been applied in synthesizing 11H-benzo[b]fluoren-11-ols, 1H-cyclobut[a]indenes, and related compounds (Li, Zhang, Petersen, & Wang, 2001).
Photophysical Studies
The compound has been studied for its photophysics, particularly in understanding the mechanisms of excited-state intramolecular proton transfer reactions (Piechowska & Angulo, 2019).
Suzuki-Miyaura Reactions
It's used in Suzuki-Miyaura reactions involving bis(triflates) of 5,10-dihydroxy-11H-benzo[b]fluoren-11-one, highlighting its utility in site-selective organic synthesis (Salman, Hussain, Villinger, & Langer, 2010).
Applications in Material Science
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
This compound has been identified in studies of oxygenated polycyclic aromatic hydrocarbons, which are crucial for understanding environmental and atmospheric chemistry (Allen, Dookeran, Taghizadeh, Lafleur, Smith, & Sarofim, 1997).
Chiral Chemistry Applications
The chemo-selective properties and enantiomerical kinetics of chiral 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene demonstrate its relevance in chiral chemistry and material science (Teng, Liu, Li, Huang, Jiang, & Wang, 2013).
Theoretical Investigations
Theoretical investigations of the excited state intramolecular proton transfer (ESIPT) mechanism for this compound have been conducted to better understand its photophysical properties (Zhang, Zhou, Zhang, Dai, Song, & Jiang, 2017).
Environmental and Health Applications
- Atmospheric Particles Studies: The compound's presence in size-segregated atmospheric particles, as identified in urban aerosol studies, is significant for understanding environmental pollution and health impacts (Allen et al., 1997).
Safety And Hazards
properties
IUPAC Name |
benzo[a]fluoren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICURKFVSAHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963964 | |
Record name | 11H-Benzo[a]fluoren-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11H-Benzo[a]fluoren-11-one | |
CAS RN |
479-79-8, 76723-60-9, 116232-62-3 | |
Record name | 11H-Benzo(a)fluoren-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076723609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benzo[a]fluoren-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzo[a]fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11H-BENZO(A)FLUOREN-11-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRF7RSX57L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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